![molecular formula C9H20N2 B2643178 Methyl-(3-piperidin-1-yl-propyl)-amine CAS No. 86010-41-5](/img/structure/B2643178.png)
Methyl-(3-piperidin-1-yl-propyl)-amine
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Description
“Methyl-(3-piperidin-1-yl-propyl)-amine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “Methyl-(3-piperidin-1-yl-propyl)-amine” consists of 9 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms .Scientific Research Applications
Medicinal Chemistry and Drug Development
N-methyl-3-piperidin-1-ylpropan-1-amine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor or pharmacophore in drug discovery. By modifying its structure, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. For instance, fluorination of related piperidine derivatives has led to selective human 5-HT1D receptor ligands with better pharmacokinetic profiles .
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β plays a crucial role in various cellular processes, including neurodegenerative diseases and cancer. N-methyl-3-piperidin-1-ylpropan-1-amine derivatives have been synthesized and evaluated for their inhibitory activity against GSK-3β. Some compounds exhibit high potency, making them promising candidates for GSK-3β inhibition .
Chemical Synthesis and Building Blocks
N-methyl-3-piperidin-1-ylpropan-1-amine serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, such as heterocycles or drug candidates. Its straightforward synthesis and availability make it a valuable tool for creating diverse chemical libraries .
Agrochemical Research
While specific studies on this compound’s agrochemical applications are limited, its structural features suggest potential use as a pesticide or herbicide. Researchers investigate its effects on pests, weeds, and plant growth. Further exploration is needed to uncover its full potential in crop protection .
properties
IUPAC Name |
N-methyl-3-piperidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESRORWDXYILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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